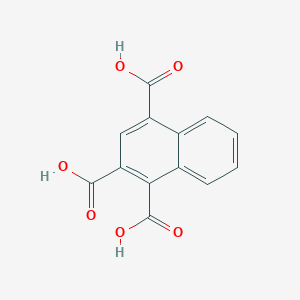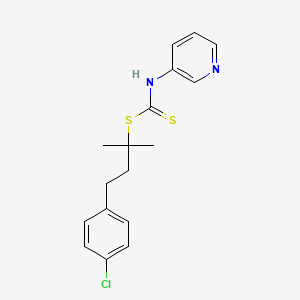![molecular formula C8H9Cl3Si B14681175 Trichloro[(3-methylphenyl)methyl]silane CAS No. 36147-59-8](/img/structure/B14681175.png)
Trichloro[(3-methylphenyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[(3-methylphenyl)methyl]silane is an organosilicon compound with the chemical formula C8H9Cl3Si. It is a derivative of silane, where the silicon atom is bonded to three chlorine atoms and one (3-methylphenyl)methyl group. This compound is known for its reactivity and is used as a precursor in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro[(3-methylphenyl)methyl]silane can be synthesized through the direct reaction of chloromethylsilane with 3-methylphenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of chloromethylsilane with 3-methylphenyl compounds in the presence of a copper catalyst at elevated temperatures. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: Trichloro[(3-methylphenyl)methyl]silane undergoes hydrolysis in the presence of water, leading to the formation of silanols and hydrochloric acid.
Alcoholysis: Reaction with alcohols results in the formation of alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals can produce highly crosslinked polysilane materials.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols (e.g., methanol): For alcoholysis reactions.
Alkali Metals (e.g., sodium): For reduction reactions.
Major Products
Silanols: Formed during hydrolysis.
Alkoxysilanes: Formed during alcoholysis.
Polysilanes: Formed during reduction.
Applications De Recherche Scientifique
Trichloro[(3-methylphenyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The reactivity of trichloro[(3-methylphenyl)methyl]silane is primarily due to the presence of the chlorosilane group. This group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as water or alcohols. The resulting silanol or alkoxysilane products can further react to form stable siloxane bonds, which are crucial in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrichlorosilane (CH3SiCl3): Similar in structure but with a methyl group instead of a (3-methylphenyl)methyl group.
Phenyltrichlorosilane (C6H5SiCl3): Contains a phenyl group instead of a (3-methylphenyl)methyl group.
Trichlorosilane (HSiCl3): Lacks the organic substituent, making it more reactive.
Uniqueness
Trichloro[(3-methylphenyl)methyl]silane is unique due to the presence of the (3-methylphenyl)methyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring stable organosilicon compounds with tailored reactivity.
Propriétés
Numéro CAS |
36147-59-8 |
|---|---|
Formule moléculaire |
C8H9Cl3Si |
Poids moléculaire |
239.6 g/mol |
Nom IUPAC |
trichloro-[(3-methylphenyl)methyl]silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3 |
Clé InChI |
UTTMPFJDBFOFIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


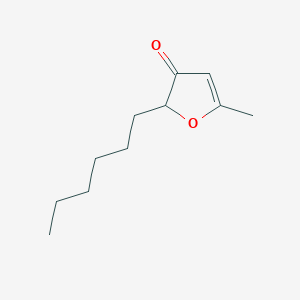




![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)

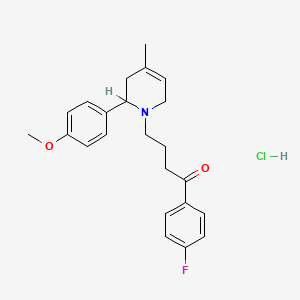
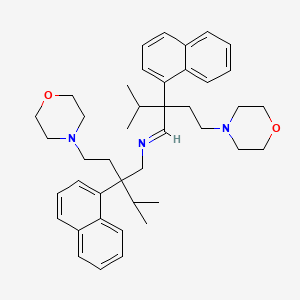
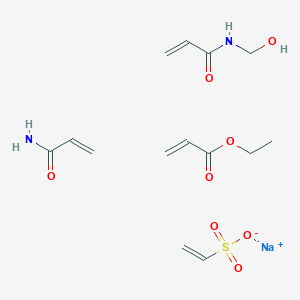
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)

